(S)-5-Methoxy-2-aminotetralin
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes studying its chemical stability and reactivity .Scientific Research Applications
Parkinson's Disease Treatment : Compounds like 2-aminotetralin have been found to potentiate locomotor activity in mice at high doses, indicating potential applications in treating Parkinson's disease (Holz et al., 2004). Another study presents a scalable method for synthesizing (S)-2-amino-5-methoxytetralin, a key intermediate in the Parkinson's disease drug N-0923 (Hirayama et al., 2005).
Dopamine Receptor Affinity : Research shows high affinity of 2-aminotetralins for dopamine D2 and D3 receptors, relevant for calculating receptor subtype selectivity (van Vliet et al., 1996). Also, derivatives of 2-aminotetralin have been shown to possess dopamine-like effects in animal models (Cannon et al., 1980).
Analgesic and Sedative Effects : Methoxylated 2-aminotetralin derivatives exhibit sedative and analgesic effects, potentially linked to central 2-adrenergic stimulation (Rusterholz et al., 1980).
Dopamine Receptor Agonism : Novel 6-substituted 2-aminotetralins have been found to show high affinity for dopamine D3 receptors, making them potential candidates for further pharmaceutical development (Murray et al., 1996).
Inhibition of Norepinephrine Uptake : Studies indicate that substituted aminotetralin analogues with lipophilic substituents can inhibit norepinephrine uptake, suggesting potential therapeutic applications (Kim et al., 1993).
Antidepressant and Antianxiety Potential : 8-Methoxy-2'-chloro-PAT, a derivative, has been found to selectively block central 5-HT binding sites, suggesting potential applications in treating depression and anxiety (Emerit et al., 1985).
Antipsychotic Properties : Structural analogues of 5-OMe-BPAT have shown high affinity for dopamine D2, D3, and serotonin 5-HT1A receptors, indicating potential atypical antipsychotic properties (Homan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431824 | |
Record name | (S)-5-Methoxy-2-aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105086-80-4 | |
Record name | (S)-5-Methoxy-2-aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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